![molecular formula C22H22FN3O3S B2407028 2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-methoxyphenethyl)acetamide CAS No. 1040645-32-6](/img/structure/B2407028.png)
2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-methoxyphenethyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a thioether linkage, a fluorobenzyl group, and a methoxyphenethyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrimidine ring, for example, is a six-membered ring with two nitrogen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its electronegativity and polarity .Scientific Research Applications
- Significance : The ability to selectively remove the boron moiety from these esters expands the synthetic toolbox for chemists, allowing for the construction of complex molecules with specific functional groups .
- Examples : The method has been applied to methoxy-protected (−)-Δ8-THC (a cannabinoid) and cholesterol, demonstrating its versatility .
- Significance : The compound’s role in these syntheses showcases its utility in accessing biologically relevant molecules .
Organic Synthesis and Protodeboronation
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Chemical Properties
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-29-19-4-2-3-15(11-19)9-10-24-20(27)12-18-13-21(28)26-22(25-18)30-14-16-5-7-17(23)8-6-16/h2-8,11,13H,9-10,12,14H2,1H3,(H,24,27)(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXPAJGMKMSGBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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